N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

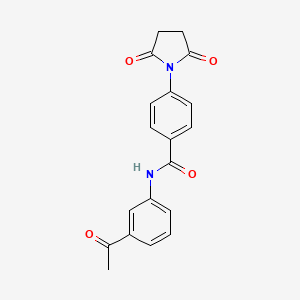

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzamide core and a 3-acetylphenyl substituent on the amide nitrogen. The 2,5-dioxopyrrolidin-1-yl moiety and aromatic substituents are critical structural elements influencing biological activity, as demonstrated in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12(22)14-3-2-4-15(11-14)20-19(25)13-5-7-16(8-6-13)21-17(23)9-10-18(21)24/h2-8,11H,9-10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFYBGSKSKVFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized by acetylation of aniline with acetic anhydride under acidic conditions.

Formation of the Dioxopyrrolidinyl Intermediate: The dioxopyrrolidinyl group is introduced by reacting succinic anhydride with an appropriate amine under basic conditions to form the 2,5-dioxopyrrolidin-1-yl intermediate.

Coupling Reaction: The final step involves coupling the 3-acetylphenylamine intermediate with the 2,5-dioxopyrrolidin-1-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(carboxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide.

Reduction: N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)

Key Findings :

- Mechanism : MPPB enhances mAb production by suppressing cell growth, increasing glucose uptake rates (0.74 vs. 0.63 pmol/cell/day in controls), and elevating intracellular ATP levels .

- Glycosylation Impact : MPPB reduces galactosylation (G1F decreased from 24.5% to 14.8%), a critical quality attribute for therapeutic mAbs .

- SAR Insights : The 2,5-dimethylpyrrole substituent is essential for activity, boosting cell-specific productivity by 2.2-fold compared to controls .

Structural Differences :

- The user’s compound replaces MPPB’s 2,5-dimethylpyrrole group with a 3-acetylphenyl group.

4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-ethyl-6-methylphenyl)benzamide

Key Features :

- This analog shares the 4-(2,5-dioxopyrrolidin-1-yl)benzamide core but substitutes the N-position with a 2-ethyl-6-methylphenyl group.

Comparison :

- The 3-acetylphenyl group in the user’s compound introduces steric and electronic differences compared to the alkyl-substituted phenyl group in this analog, which may influence target binding or metabolic stability.

2,5-Dimethylpyrrole Derivatives

Key Findings :

Structural Contrast :

- The user’s compound lacks the pyrrole ring, which is critical for maintaining viability and productivity.

Data Tables

Table 1: Impact of MPPB Components on Cell-Specific Productivity

| Compound | Cell-Specific Productivity (Fold Change vs. Control) | Viability (%) |

|---|---|---|

| MPPB | 2.2 | 85 |

| 2,5-Dimethylpyrrole | 2.2 | 90 |

| 4-(2,5-Dimethylpyrrol-1-yl)benzamide | 1.5 | 75 |

| Succinimide | 0.9 | 80 |

| 4-Aminobenzamide | 1.0 | 85 |

Table 2: Metabolic Effects of MPPB vs. Control

| Parameter | MPPB Condition | Control Condition |

|---|---|---|

| Glucose Uptake Rate | 0.74 pmol/cell/day | 0.63 pmol/cell/day |

| Lactate Production Rate | 0.12 pmol/cell/day | 0.10 pmol/cell/day |

| Intracellular ATP | 2.5 fmol/cell | 1.8 fmol/cell |

| Galactosylation (G1F) | 14.8% | 24.5% |

Discussion

The user’s compound, N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, shares structural motifs with MPPB but diverges in key substituents. The absence of the 2,5-dimethylpyrrole group—a proven driver of mAb productivity—suggests reduced efficacy compared to MPPB. However, the 2,5-dioxopyrrolidin-1-yl group may retain partial activity by modulating glucose metabolism or ATP synthesis, as seen in MPPB’s mechanism .

Biological Activity

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its inhibitory effects on key enzymes relevant to neurodegenerative diseases, particularly Alzheimer's disease.

- Molecular Formula : C18H16N2O5

- Molecular Weight : 344.33 g/mol

- IUPAC Name : this compound

Recent studies have indicated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. The inhibition of these enzymes is a common therapeutic strategy in the treatment of Alzheimer's disease.

Enzyme Inhibition Data

The following table summarizes the IC50 values for this compound compared to known inhibitors:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 1.57 | 2.85 |

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | - |

The compound demonstrated an AChE IC50 value of 1.57 µM, indicating a potent inhibitory effect, although it is less effective than donepezil, a standard treatment for Alzheimer's disease.

Study 1: Dual Inhibition Properties

In a comparative study on various benzamide derivatives, this compound was identified as a promising candidate due to its dual inhibition of AChE and BuChE. The study utilized molecular docking simulations to elucidate the binding interactions at the active sites of these enzymes. The findings suggested that the compound stabilizes the enzyme structures while reducing their flexibility, thereby impairing their catalytic functions .

Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with this compound significantly reduced cell death in human neuroblastoma cells exposed to oxidative agents. This suggests potential applications in neuroprotection, which is critical in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzamide structure can significantly influence biological activity. The presence of the dioxopyrrolidine moiety appears essential for enhancing enzyme inhibitory activity. Furthermore, substituents on the aromatic rings can modulate lipophilicity and binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.